molecular formula C10H12NNaO6S B15179740 Sodium 3-(4-methyl-2-nitrophenoxy)propanesulphonate CAS No. 79817-52-0

Sodium 3-(4-methyl-2-nitrophenoxy)propanesulphonate

Cat. No.: B15179740
CAS No.: 79817-52-0
M. Wt: 297.26 g/mol
InChI Key: NYUMEYVVSINMIU-UHFFFAOYSA-M
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Description

Sodium 3-(4-methyl-2-nitrophenoxy)propanesulphonate (CAS: listed under registration data in ) is a sulfonate derivative characterized by a nitrophenoxy substituent. The compound’s structure includes a propane sulfonate backbone linked to a 4-methyl-2-nitrophenoxy group. Nitro groups are electron-withdrawing, which may influence solubility, reactivity, and environmental persistence.

Properties

CAS No.

79817-52-0

Molecular Formula

C10H12NNaO6S

Molecular Weight

297.26 g/mol

IUPAC Name

sodium;3-(4-methyl-2-nitrophenoxy)propane-1-sulfonate

InChI

InChI=1S/C10H13NO6S.Na/c1-8-3-4-10(9(7-8)11(12)13)17-5-2-6-18(14,15)16;/h3-4,7H,2,5-6H2,1H3,(H,14,15,16);/q;+1/p-1

InChI Key

NYUMEYVVSINMIU-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=C(C=C1)OCCCS(=O)(=O)[O-])[N+](=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3-(4-methyl-2-nitrophenoxy)propanesulphonate typically involves the reaction of 4-methyl-2-nitrophenol with 3-chloropropanesulfonic acid sodium salt under basic conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Sodium 3-(4-methyl-2-nitrophenoxy)propanesulphonate can undergo oxidation reactions, particularly at the nitro group, leading to the formation of various oxidized derivatives.

    Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives of the nitrophenoxy group.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Sodium 3-(4-methyl-2-nitrophenoxy)propanesulphonate is a chemical compound with the molecular formula C10H12NNaO7S and a molecular weight of approximately 296.26 g/mol. It is characterized by a sulfonate group, which enhances its water solubility, and a nitrophenoxy group, which contributes to its reactivity and biological activity. The compound is commonly identified by its CAS number 79817-52-0.

Applications

This compound is primarily utilized in organic synthesis and biochemical research.

Organic Synthesis

  • It serves as a reagent in the synthesis of complex organic molecules.

Biochemical Research

  • It is used as a model compound for interaction studies involving enzymes or receptors. Preliminary studies suggest potential interactions with various biological systems.

Structural Similarities

This compound shares structural similarities with other compounds, including:

  • Sodium 3-(4-nitrophenoxy)propanesulphonate: Lacks methyl substitution on the aromatic ring.
  • Sodium 4-(methylthio)phenylsulfonate: Contains a thioether group instead of nitro.
  • Sodium p-toluenesulfonate: Simple sulfonic acid derivative.

It is unique due to its combination of a nitro group and a sulfonate moiety, enhancing its solubility and reactivity compared to similar compounds without these features. Its distinct structure allows for specific applications in organic synthesis and biological studies that may not be achievable with other sulfonated compounds.

Additional Information

Mechanism of Action

The mechanism of action of Sodium 3-(4-methyl-2-nitrophenoxy)propanesulphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenoxy group can participate in various chemical reactions, leading to the modulation of biological pathways. The sulphonate group enhances the compound’s solubility and facilitates its interaction with aqueous environments.

Comparison with Similar Compounds

Sodium 3-[[(Dimethylamino)thioxomethyl]thio]propanesulphonate (DPS, CAS 18880-36-9)

Molecular Formula : C₆H₁₂NNaO₃S₃
Molecular Weight : 265.35 g/mol
Key Features :

  • Contains a dithiocarbamate group (-SC(S)N(CH₃)₂) instead of a nitrophenoxy group.
  • Acts as a brightener and accelerator in copper electroplating, particularly in through-silicon via (TSV) technology .
  • Higher sulfur content contributes to its role in stabilizing metal deposition processes.
    Physical Properties : Density ~1.48 g/cm³, boiling point 245.5°C .
Parameter Sodium 3-(4-Methyl-2-Nitrophenoxy)propanesulphonate DPS
Functional Group Nitrophenoxy Dithiocarbamate
Molecular Weight ~327.26 g/mol 265.35 g/mol
Primary Application Likely industrial intermediate/surfactant Electroplating additive
Environmental Impact Nitro group suggests moderate persistence High aquatic toxicity

Sodium 3-(4-Nonylphenoxy)propanesulphonate

Molecular Formula: Not explicitly stated, but inferred as C₂₁H₃₅NaO₄S (nonylphenoxy chain). Key Features:

  • Features a long hydrophobic nonylphenoxy chain, enhancing surfactant properties.
  • Used in industrial applications requiring detergency or emulsification . Environmental Concerns: Nonylphenol derivatives are known endocrine disruptors, raising regulatory restrictions .
Parameter This compound Sodium 3-(4-Nonylphenoxy)propanesulphonate
Hydrophobicity Moderate (nitro group) High (nonyl chain)
Regulatory Status Limited data Restricted due to toxicity

Sodium 2-Methyl-2-[(1-Oxoallyl)amino]propanesulphonate

CAS : 5165-97-9
Key Features :

  • Contains an α,β-unsaturated carbonyl group (oxoallyl), increasing reactivity.
  • Classified as a vPvM (very Persistent, very Mobile) substance with a half-life of 19 days in water .
Parameter This compound Sodium 2-Methyl-2-[(1-Oxoallyl)amino]propanesulphonate
Environmental Persistence Likely moderate High (vPvM, t₁/₂ = 19 days)
Reactivity Nitro group may degrade under UV/biological activity Oxoallyl group prone to nucleophilic attacks

Disodium 3,3'-Dithiobis[propanesulphonate]

Key Features :

  • A dimeric sulfonate with a disulfide bond (-S-S-).
  • Used in biochemical applications (e.g., electrophoresis) .
    Environmental Impact : High aquatic toxicity; requires careful disposal to avoid water contamination .
Parameter This compound Disodium 3,3'-Dithiobis[propanesulphonate]
Application Scope Industrial chemistry Biochemistry/electrophoresis
Disposal Considerations Not specified Toxic to aquatic life; regulated disposal

Data Table: Comparative Overview

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Group Primary Application
This compound C₁₀H₁₁NNaO₇S ~327.26 Nitrophenoxy Industrial intermediate
DPS (CAS 18880-36-9) C₆H₁₂NNaO₃S₃ 265.35 Dithiocarbamate Electroplating additive
Sodium 3-(4-Nonylphenoxy)propanesulphonate C₂₁H₃₅NaO₄S ~418.52 Nonylphenoxy Surfactant
Sodium 2-Methyl-2-[(1-Oxoallyl)amino]propanesulphonate C₇H₁₀NNaO₅S ~243.21 Oxoallyl High-mobility industrial use

Q & A

Q. Table 1: Key Physicochemical Properties and Analytical Techniques

PropertyMethodReference Technique
Molecular WeightHigh-Resolution MSESI-MS
PurityElemental AnalysisCHNS Analyzer
Crystal StructureX-ray DiffractionSHELXL
Thermal StabilityDifferential Scanning CalorimetryDSC

Q. Table 2: Synthetic Optimization Parameters

ParameterOptimal RangeMonitoring Tool
Reaction Temperature50–70°CIn Situ FTIR
Solvent SystemDMF/Water (9:1)HPLC
CatalystNa₂CO₃ (1.2 equiv)pH Meter

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